- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,

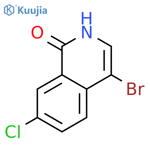

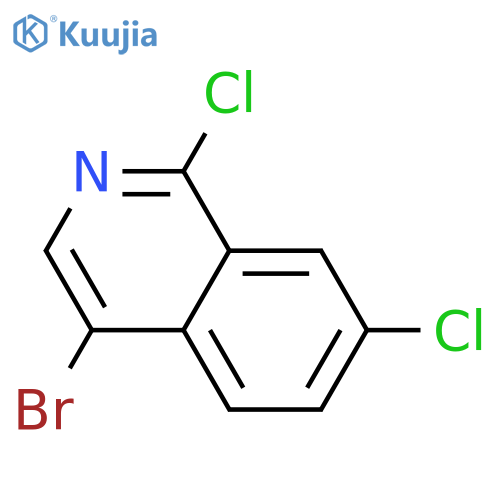

Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

953421-74-4 structure

商品名:4-Bromo-1,7-dichloro-isoquinoline

CAS番号:953421-74-4

MF:C9H4BrCl2N

メガワット:276.944759368896

MDL:MFCD20528290

CID:2106979

PubChem ID:57590885

4-Bromo-1,7-dichloro-isoquinoline 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1,7-dichloroIsoquinoline

- Isoquinoline, 4-broMo-1,7-dichloro-

- 4-Bromo-1,7-dichloro-isoquinoline

- MPNVIJOSWLWNKA-UHFFFAOYSA-N

- Isoquinoline,4-bromo-1,7-dichloro-

- 4-Bromo-1,7-dichloroisoquinoline (ACI)

- F52293

- EN300-397941

- 953421-74-4

- DA-00240

- AKOS037644202

- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester

- SCHEMBL2617537

- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate

- MFCD20528290

- 194934-98-0

- AS-48660

- SB40214

- CS-M1530

-

- MDL: MFCD20528290

- インチ: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H

- InChIKey: MPNVIJOSWLWNKA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1

計算された属性

- せいみつぶんしりょう: 274.89042g/mol

- どういたいしつりょう: 274.89042g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 4.4

4-Bromo-1,7-dichloro-isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A879456-1g |

4-Bromo-1,7-dichloroisoquinoline |

953421-74-4 | 97% | 1g |

$399.0 | 2025-02-21 | |

| TRC | B699415-5mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 5mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D969097-500mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 95% | 500mg |

$610 | 2024-07-28 | |

| abcr | AB512626-100mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 100mg |

€402.00 | 2025-02-19 | |

| Enamine | EN300-397941-10.0g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 10g |

$5837.0 | 2023-05-29 | ||

| abcr | AB512626-100 mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 100mg |

€418.40 | 2023-06-14 | |

| TRC | B699415-50mg |

4-Bromo-1,7-dichloro-isoquinoline |

953421-74-4 | 50mg |

$ 356.00 | 2023-04-18 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 95% | 5g |

$1810 | 2023-09-07 | |

| abcr | AB512626-250 mg |

4-Bromo-1,7-dichloroisoquinoline, 95%; . |

953421-74-4 | 95% | 250mg |

€610.50 | 2023-06-14 | |

| Enamine | EN300-397941-0.5g |

4-bromo-1,7-dichloroisoquinoline |

953421-74-4 | 0.5g |

$1302.0 | 2023-05-29 |

4-Bromo-1,7-dichloro-isoquinoline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

リファレンス

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C

リファレンス

- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

リファレンス

- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C

リファレンス

- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection, Journal of Medicinal Chemistry, 2014, 57(5), 1730-1752

合成方法 8

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C

リファレンス

- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

4-Bromo-1,7-dichloro-isoquinoline Raw materials

4-Bromo-1,7-dichloro-isoquinoline Preparation Products

4-Bromo-1,7-dichloro-isoquinoline 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 5587-61-1(Triisocyanato(methyl)silane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953421-74-4)4-Bromo-1,7-dichloro-isoquinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):259.0/808.0